molecular formula C11H14N2O7S B7536785 4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid

4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid

Cat. No. B7536785
M. Wt: 318.31 g/mol
InChI Key: RQIQCSHAKFFTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid is a chemical compound with the molecular formula C11H14N2O7S. It is also known by its chemical name, N-(4-Methoxy-3-nitrobenzenesulfonyl)-L-asparagine. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid involves the covalent modification of asparagine residues in proteins. This modification results in the formation of a stable adduct between the compound and the protein. This adduct can then be used to study the function of the modified protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the protein that is modified. This compound has been shown to inhibit the activity of various enzymes such as carboxypeptidase A, trypsin, and chymotrypsin. It has also been shown to affect the function of ion channels and transporters.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid in lab experiments include its high selectivity for asparagine residues, its ability to form stable adducts with proteins, and its ease of use. The limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect protein function in ways that are not fully understood.

Future Directions

For research involving this compound include studying its effect on specific disease-related proteins, developing new modifications, and improving its solubility and toxicity profile.

Synthesis Methods

The synthesis of 4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with L-asparagine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

4-[(4-Methoxy-3-nitrophenyl)sulfonylamino]butanoic acid is widely used in scientific research as a tool to study the function of asparagine residues in proteins. It is used to modify asparagine residues in proteins and study the effect of this modification on protein function. This compound is also used to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

4-[(4-methoxy-3-nitrophenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O7S/c1-20-10-5-4-8(7-9(10)13(16)17)21(18,19)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIQCSHAKFFTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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